molecular formula C5H4ClN5 B021510 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-65-3

4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B021510
M. Wt: 169.57 g/mol
InChI Key: ASKOHPBJRRSUSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of Derivatives

    The synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This method highlights a route for creating derivatives of the compound of interest (Ogurtsov & Rakitin, 2021).

  • General Synthesis Approach

    Another study discusses the general synthesis of pyrazolo[3,4-d]pyrimidine derivatives, indicating a broader range of methods and potential substitutions in the molecular structure (Beyzaei et al., 2017).

Molecular Structure Analysis

  • Structural Characterization: The structure of synthesized pyrazolo[3,4-d]pyrimidine compounds is typically confirmed through elemental analysis, NMR, IR spectroscopy, mass spectrometry, and sometimes X-ray analysis. This comprehensive approach ensures a precise understanding of the molecular structure (Ogurtsov & Rakitin, 2021).

Chemical Reactions and Properties

  • Reactivity and Formation: The formation of pyrazolo[3,4-d]pyrimidine derivatives involves various chemical reactions, including nucleophilic substitution, and these compounds have been synthesized as intermediates for other pharmacologically interesting substances (Suzuki et al., 1992).

Physical Properties Analysis

  • Physical Characterization: For detailed physical properties, techniques like X-ray crystallography and spectroscopic methods are employed. These techniques provide insight into the crystalline structure and stability of the compounds (Trilleras et al., 2008).

Chemical Properties Analysis

  • Chemical Behavior: The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by various substitutions on the core molecule. These substitutions can affect the compound's reactivity and interaction with biological targets (Yuan et al., 2013).

Scientific Research Applications

  • Pharmacological Intermediates : 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological uses (Ogurtsov & Rakitin, 2021).

  • Pain Treatment : 4-Acylaminopyrazolo[3,4-d]pyrimidines, like compound 9a, show potential as sigma-1 receptor ligands for pain treatment, demonstrating potent antinociceptive properties in mice (Díaz et al., 2017).

  • Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have shown potent A1 adenosine receptor affinity. Specific substituents at various positions enhance this affinity (Harden et al., 1991).

  • Enzyme Inhibition : N-Alkylated pyrazolo[3,4-d]pyrimidine analogs exhibit broad biological activity and inhibit enzymes like acetylcholinesterase and carbonic anhydrase isoforms I and II, suggesting their potential as pharmacological building blocks (Aydin et al., 2021).

  • Antitumor Activity : Certain 4-substituted pyrazolo[3,4-d]pyrimidine nucleosides exhibit potential antitumor activity, with specific substituents at the 3 position enhancing this activity (Bhat et al., 1981).

  • Antibacterial Properties : 4-Imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines demonstrate moderate to good antibacterial activities against various pathogenic bacteria, suggesting potential for improvement by substituting large electron-donating groups on 6-phenyl rings (Beyzaei et al., 2017).

  • Leukemia Treatment : N4-Substituted 4-aminopyrazolo(3,4-d)pyrimidines show moderate to very good growth inhibitory activities against cultured L1210 leukemia and 6410 human leukemic myeloblasts (Hong et al., 1976).

  • Cancer and 5-Lipoxygenase Inhibition : Novel pyrazolopyrimidines derivatives are being evaluated for their potential as anticancer and anti-5-lipoxygenase agents, displaying promising structure-activity relationships (Rahmouni et al., 2016).

  • NMR Analysis for Identification : Substituted pyrazolo[3,4-d]pyrimidines-4-amines show complete assignment of spectra by two-dimensional NMR techniques, enabling their identification and potential applications in organic synthesis (Rodrigues et al., 2009).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKOHPBJRRSUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472777
Record name 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

CAS RN

100644-65-3
Record name 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde (2) (150 g, 0.785 mol), THF (2.7 L) and triethylamine (125 ml) was added anhydrous hydrazine (25.5 ml in 600 ml of water) drop wise over 25 min. Alternatively, hydrazine monohydrate can be used instead of anhydrous hydrazine. The mixture was stirred for 1 h. The solids were filtered off and the filtrate was evaporated to remove about 80% of the THF. Water was added and the resulting precipitate was filtered and dried under vacuum. The solid was then dissolved in a minimum volume of hot DMF and precipitate by addition of water to provide 112 g (85% yield) of 4-chloro-6-aminopyrazolo[3,4-d]pyrimidine (3).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 L
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Amino-4,6-dichloro-pyrimidine-5-carbaldehyde (5 g, 26.04 mmol) is dissolved in THF (125 ml), Et3N (4.13 ml, 29.6 mmol) is added followed by hydrazine monohydrate (1.19 g, 26.04 mmol) in water (15 ml) and the reaction mixture is stirred at room temperature for 1.5 hours. The organic solvent is removed in vacuo and a further 30 ml of water is added to the reaction mixture. The resulting precipitate is collected by filtration and dried under vacuum to afford the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
4.13 mL
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 6
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Citations

For This Compound
6
Citations
D Kim, SY Kim, D Kim, NG Yoon, J Yun, KB Hong… - Bioorganic …, 2020 - Elsevier
TNF Receptor Associated Protein 1 (TRAP1) is a mitochondrial paralog of Hsp90 related to the promotion of tumorigenesis in various cancers via maintaining mitochondrial integrity, …
Number of citations: 12 www.sciencedirect.com
J Jung, Y Lee, AN Moon, J Ann, JJ Jeong, N Do, J Lee - Pharmaceuticals, 2022 - mdpi.com
New compounds with 1H-pyrazolo [3,4-d]pyrimidin-6-amine core scaffolds were synthesized and characterized in vitro to determine their affinity for human A 2A and A 1 receptors. …
Number of citations: 6 www.mdpi.com
F Seela, G Becher - Helvetica Chimica Acta, 2000 - Wiley Online Library
The synthesis of the N 9 ‐ and N 8 ‐(β‐D‐2′‐deoxyribonucleosides) 2 and 10, respectively, of 8‐aza‐7‐deazapurin‐2‐amine (=1H‐pyrazolo[3,4‐d]pyrimidin‐6‐amine) is described. …
Number of citations: 30 onlinelibrary.wiley.com
S Redenti, A Ciancetta, G Pastorin… - Current Topics in …, 2016 - ingentaconnect.com
Adenosine was defined as a neuromodulator which exerts its action by interaction with specific G-protein coupled receptor termed adenosine receptors. Adenosine receptors are …
Number of citations: 20 www.ingentaconnect.com
F Seela, G Becher, H Rosemeyer, H Reuter… - Helvetica chimica …, 1999 - Wiley Online Library
The conformation of the 7‐bromo‐ and 7‐iodo‐substituted 8‐aza‐7‐deazapurine nucleosides 1 and 2 in the solid state and in aqueous solution was studied by single‐crystal X‐ray …
Number of citations: 46 onlinelibrary.wiley.com
HK Park, H Jeong, E Ko, G Lee, JE Lee… - Journal of Medicinal …, 2017 - ACS Publications
Although Hsp90 inhibitors can inhibit multiple tumorigenic pathways in cancer cells, their anticancer activity has been disappointingly modest. However, by forcing Hsp90 inhibitors into …
Number of citations: 43 pubs.acs.org

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